molecular formula C18H25N3O4 B2676339 Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate CAS No. 1902937-54-5

Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No. B2676339
CAS RN: 1902937-54-5
M. Wt: 347.415
InChI Key: GBJONSFBWPWODT-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate” is a chemical compound with the IUPAC name tert-butyl 3- (3-pyridinyloxy)-1-azetidinecarboxylate . It has a molecular weight of 250.3 . The compound is typically stored at room temperature and appears as a yellow to brown liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate” is a yellow to brown liquid at room temperature . It has a molecular weight of 250.3 .

Scientific Research Applications

Chemical Synthesis and Rearrangement Processes

The chemical properties and reactions involving compounds similar to tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate have been extensively studied, focusing on their potential applications in organic synthesis and medicinal chemistry. For instance, silylmethyl-substituted aziridine and azetidine are known to react efficiently with nitriles and carbonyl substrates, generating products like imidazoline, oxazolidine, and tetrahydropyrimidine. Notably, the azetidine can rearrange to the pyrrolidine skeleton, involving the migration of silicon under specific conditions. This rearrangement highlights the potential for creating complex molecular architectures starting from relatively simple precursors (Yadav & Sriramurthy, 2005).

Crystal Structure Analysis

Synthesis and structural characterization are crucial for understanding the properties of chemical compounds. Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound with structural similarities, was synthesized and its structure confirmed via X-ray diffraction studies. This process provides insight into the molecular conformation and potential reactivity of related compounds, which is valuable for drug design and material science applications (Naveen et al., 2007).

Metabolic Studies

Compounds like tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate could also be of interest in pharmacokinetic and metabolic studies. For example, the metabolism of CP-533,536, a prostaglandin E2 agonist with structural components similar to the tert-butyl group and pyridine moiety, was explored to support drug development programs. Understanding how such compounds are metabolized can guide the design of more effective and safer pharmaceuticals (Prakash et al., 2008).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is swallowed or comes into contact with skin or eyes .

properties

IUPAC Name

tert-butyl 2-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-18(2,3)25-17(23)21-9-5-7-15(21)16(22)20-11-14(12-20)24-13-6-4-8-19-10-13/h4,6,8,10,14-15H,5,7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJONSFBWPWODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate

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